molecular formula C38H49NO4Si B582107 N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine CAS No. 1797132-48-9

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine

Numéro de catalogue: B582107
Numéro CAS: 1797132-48-9
Poids moléculaire: 611.898
Clé InChI: XGMOSUNKDJMMOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine” is a chemical compound used in scientific research. It is known for its diverse applications, and researchers explore its potential in various fields, such as drug development and molecular biology. Its molecular formula is C38H49NO4Si, and it has a molecular weight of 611.89 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 611.89 . Other physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not provided in the available resources.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

Research on compounds related to N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine primarily focuses on the synthesis of various derivatives and their applications in chemical reactions. For instance, the synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines bearing an alpha-benzyloxy or alpha-silyloxy substituent demonstrates the utility of these compounds in producing protected amino alcohols with high yields and diastereoselectivities. This process involves the addition of organometallic reagents to N-sulfinyl aldimines and ketimines, followed by selective N- or O-deprotection, allowing for further synthetic transformations of the reaction products (Tang, Volkman, & Ellman, 2001).

Another example is the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. The study describes the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group from common amino protecting groups like N-tert-butoxycarbonyl and N-benzyloxycarbonyl. This transformation allows for the generation of N-ester type compounds under mild conditions, showcasing the potential of these silyl carbamates in selective chemical synthesis (Sakaitani & Ohfune, 1990).

Analytical and Sensing Applications

The analytical and sensing applications of derivatives related to this compound are also noteworthy. A study on the electrochemical sensing of ractopamine by carbon nitride nanotubes/ionic liquid nanohybrid demonstrates the ability to detect ractopamine with high sensitivity and specificity. This approach leverages the properties of carbon nitride nanotubes and ionic liquids to achieve a detection limit as low as 1.0×10^-13 M for ractopamine, highlighting the potential of such nanohybrids in the sensitive detection of beta-agonists in various matrices (Mert et al., 2018).

Mécanisme D'action

Target of Action

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine primarily targets beta-adrenergic receptors . These receptors are part of the G protein-coupled receptor family and play a crucial role in the regulation of cardiovascular, respiratory, and metabolic functions .

Mode of Action

The compound binds to beta-adrenergic receptors, mimicking the action of endogenous catecholamines like adrenaline and noradrenaline. This binding activates the receptors, leading to an increase in cyclic AMP (cAMP) levels through the activation of adenylate cyclase. The elevated cAMP levels result in various physiological responses, including increased heart rate, bronchodilation, and enhanced lipolysis .

Biochemical Pathways

Upon activation of beta-adrenergic receptors, the cAMP-dependent pathway is triggered. This pathway involves the activation of protein kinase A (PKA), which phosphorylates various target proteins, leading to changes in cellular activities. For instance, in adipose tissue, PKA activation enhances lipolysis by phosphorylating hormone-sensitive lipase, thereby increasing the breakdown of triglycerides into free fatty acids and glycerol .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract and distributed widely across tissues due to its lipophilic nature. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites, which are then excreted via the kidneys. The tert-butyldimethylsilyl group may enhance the compound’s stability and bioavailability by protecting it from premature degradation .

Result of Action

At the molecular level, the activation of beta-adrenergic receptors by the compound leads to increased cAMP levels and subsequent activation of PKA. This results in various cellular effects, such as enhanced lipolysis in adipose tissue, increased glycogenolysis in the liver, and improved cardiac output. These effects collectively contribute to the compound’s overall pharmacological profile, which includes bronchodilation, increased metabolic rate, and improved cardiovascular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, extreme pH levels can affect the compound’s ionization state, altering its absorption and bioavailability. High temperatures may increase the rate of degradation, reducing its efficacy. Additionally, the presence of other drugs or compounds can lead to interactions that may either enhance or inhibit its action .

Propriétés

IUPAC Name

4-[3-[[2-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)ethyl]-[(4-phenylmethoxyphenyl)methyl]amino]butyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H49NO4Si/c1-29(12-13-30-14-20-34(40)21-15-30)39(26-31-16-24-36(25-17-31)42-28-32-10-8-7-9-11-32)27-37(33-18-22-35(41)23-19-33)43-44(5,6)38(2,3)4/h7-11,14-25,29,37,40-41H,12-13,26-28H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMOSUNKDJMMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)N(CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC(C4=CC=C(C=C4)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H49NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.